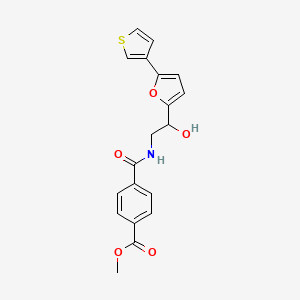

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

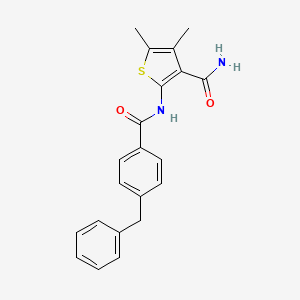

Several synthetic methods can yield thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These methods allow the construction of aminothiophenes and 3-hydroxy-2-thiophene carboxylic derivatives .

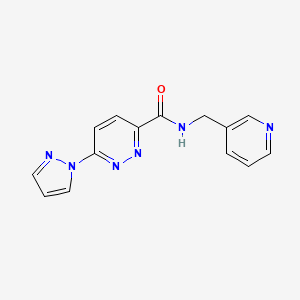

Molecular Structure Analysis

The molecular structure of Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate involves intricate interactions between its functional groups. The presence of the thiophene and furan rings suggests potential biological activity .

Applications De Recherche Scientifique

Renewable PET and Polymer Synthesis

Research on biobased terephthalic acid precursors, such as those derived from reactions involving furans, contributes significantly to the development of renewable polyethylene terephthalate (PET) materials. For instance, molecular sieves containing Lewis acid centers catalyze the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This process is crucial for producing biobased precursors for PET, showcasing a route towards more sustainable plastic production (Pacheco et al., 2015).

Biobased Polyester Synthesis

The enzymatic polymerization of biobased furan compounds, like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, highlights the application of furan derivatives in creating novel biobased polyesters. These polyesters possess unique properties due to the rigid diol structure of the furan compounds, mirroring those of aromatic monomers in traditional polyester synthesis (Jiang et al., 2014).

Photophysical Properties Exploration

Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives reveal unique luminescence properties influenced by substituent groups. This research provides insights into the photophysical behavior of furan and thiophene-based compounds, indicating their potential in light-emitting applications and the study of excited-state intramolecular proton transfer processes (Kim et al., 2021).

Electrochromic Materials Development

The synthesis and characterization of donor–acceptor type monomers incorporating thiophene units for electrochromic applications underscore the versatility of furan and thiophene derivatives. These materials exhibit significant electrochemical activity and potential for use in color-changing applications, driven by the presence of different acceptor groups (Hu et al., 2013).

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(25-17)14-8-9-26-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXLNMFPWKFDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)

![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)

![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)